1-Methylcyclopropyl trifluoromethanesulfonate
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Overview
Description
1-Methylcyclopropyl triflate is an organic compound characterized by the presence of a triflate group attached to a 1-methylcyclopropyl moiety. The triflate group, known for its excellent leaving group properties, makes this compound highly reactive and valuable in various chemical reactions. The compound’s structure can be represented as 1-methylcyclopropyl-OSO2CF3.
Preparation Methods
The synthesis of 1-methylcyclopropyl triflate typically involves the reaction of 1-methylcyclopropanol with triflic anhydride or triflic acid. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products. The general reaction scheme is as follows:
Starting Material: 1-Methylcyclopropanol
Reagent: Triflic anhydride or triflic acid
Base: Pyridine or triethylamine
Solvent: Dichloromethane or another suitable organic solvent
Conditions: Room temperature or slightly elevated temperatures
The reaction proceeds smoothly, yielding 1-methylcyclopropyl triflate as the primary product .
Chemical Reactions Analysis
1-Methylcyclopropyl triflate undergoes various chemical reactions, primarily due to the excellent leaving group ability of the triflate moiety. Some of the key reactions include:
Nucleophilic Substitution: The triflate group can be readily displaced by nucleophiles such as halides, amines, and thiols, leading to the formation of substituted cyclopropyl derivatives.
Elimination Reactions: Under basic conditions, 1-methylcyclopropyl triflate can undergo elimination reactions to form alkenes.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, where it acts as an electrophilic partner.
Common reagents and conditions for these reactions include palladium catalysts for cross-coupling, strong bases for elimination, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methylcyclopropyl triflate has found applications in several scientific research areas:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of cyclopropyl-containing compounds.
Medicinal Chemistry: The compound is explored for its potential in drug development, especially in the synthesis of bioactive molecules.
Material Science: It is used in the preparation of advanced materials, including polymers and catalysts.
Biological Studies: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism of action of 1-methylcyclopropyl triflate is primarily governed by the triflate group’s ability to act as a leaving group. In nucleophilic substitution reactions, the triflate group is displaced by a nucleophile, forming a new bond with the cyclopropyl moiety. In elimination reactions, the triflate group is removed, leading to the formation of a double bond. The compound’s reactivity is influenced by the electronic and steric properties of the triflate group, which facilitate these transformations .
Comparison with Similar Compounds
1-Methylcyclopropyl triflate can be compared with other triflate esters and related compounds:
Cyclopropyl Triflate: Similar in structure but lacks the methyl group, leading to different reactivity and steric properties.
Tosylates and Mesylates: These compounds also contain sulfonate groups but are less reactive than triflates due to the weaker leaving group ability of tosylate and mesylate anions.
Triflamides and Triflimides: These compounds contain nitrogen instead of oxygen in the sulfonate group, leading to different chemical properties and applications.
The uniqueness of 1-methylcyclopropyl triflate lies in its combination of the cyclopropyl ring’s strain and the triflate group’s reactivity, making it a valuable reagent in organic synthesis and other applications.
Properties
CAS No. |
60153-74-4 |
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Molecular Formula |
C5H7F3O3S |
Molecular Weight |
204.17 g/mol |
IUPAC Name |
(1-methylcyclopropyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C5H7F3O3S/c1-4(2-3-4)11-12(9,10)5(6,7)8/h2-3H2,1H3 |
InChI Key |
AEGXCFZCTUAFOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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